molecular formula C47H83O13P B12067692 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol

Cat. No.: B12067692
M. Wt: 887.1 g/mol
InChI Key: CBYJKEBKBMWPMN-UHJOKZGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol is a complex lipid molecule that belongs to the class of phosphoinositides. These molecules are integral components of cell membranes and play crucial roles in various cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization . This compound is characterized by the presence of stearoyl and arachidonoyl fatty acid chains attached to a glycerol backbone, which is further linked to a phosphoinositol head group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol typically involves the esterification of glycerol with stearic and arachidonic acids, followed by phosphorylation of the resulting diacylglycerol. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve enzymatic methods where specific lipases are used to catalyze the esterification process. This method is advantageous due to its specificity and mild reaction conditions, which help in preserving the integrity of the fatty acid chains .

Comparison with Similar Compounds

Uniqueness: 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol is unique due to its specific head group, which allows it to participate in distinct signaling pathways involving phosphoinositides. This specificity makes it a valuable tool in studying cellular processes that are regulated by phosphoinositide signaling .

Properties

Molecular Formula

C47H83O13P

Molecular Weight

887.1 g/mol

IUPAC Name

[(2R)-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C47H83O13P/c1-3-5-7-9-11-13-15-17-19-20-22-23-25-27-29-31-33-35-40(48)57-37-39(38-58-61(55,56)60-47-45(53)43(51)42(50)44(52)46(47)54)59-41(49)36-34-32-30-28-26-24-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22-23,27,29,39,42-47,50-54H,3-10,12,14-16,18,20-21,24-26,28,30-38H2,1-2H3,(H,55,56)/b13-11-,19-17-,23-22-,29-27-/t39-,42?,43-,44+,45-,46-,47?/m1/s1

InChI Key

CBYJKEBKBMWPMN-UHJOKZGZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O

Origin of Product

United States

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